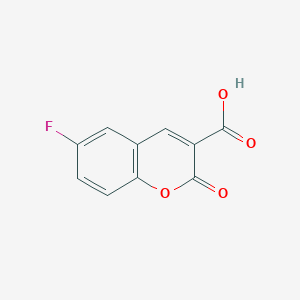

6-fluoro-2-oxo-2H-chromene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

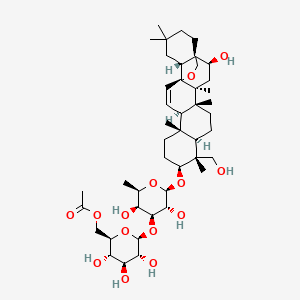

6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H5FO4 . It has a molecular weight of 208.15 . This compound is a key intermediate of Fidarestat, synthesized from natural chiral pool D-mannitol .

Synthesis Analysis

The synthesis of 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid has been achieved from natural chiral pool D-mannitol . The structure of the synthesized compound was confirmed by optical analyses, elemental analyses, and IR, 1 H NMR, and ESI‐MS spectra .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid has been analyzed using the B3LYP method with a 6-311++G (d,p) basis set . The optimized structure, vibrational frequencies, and other chemical parameters were obtained .Physical And Chemical Properties Analysis

6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 208.15 . More detailed physical and chemical properties are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Chemical Properties and Safety Information

“6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” is a solid compound with a molecular weight of 208.15 . It is stored at ambient temperature . The compound has certain safety hazards, including being harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation .

Enzymatic Resolution

Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . A practical enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, has been presented . This method represents significant advantages over those chemical resolution methods .

Pharmaceutical Applications

The (S) and ®-configurations of FCCAs are pivotal chiral building blocks in the pharmaceutical industry . They are used in the production of various pharmaceuticals .

Green Chemistry

The enzymatic resolution method of FCCAs represents a significant advancement in green chemistry . It is a practical, less polluting, and higher yield alternative to the traditional chemical resolution methods .

Biocatalysis

The enzymatic resolution method of FCCAs involves the use of two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . This represents an application of biocatalysis, where biological systems are used to catalyze chemical reactions .

Molecular Simulations

The highly enantioselective mechanisms of the enzymatic resolution of FCCAs were revealed by molecular simulations . This represents an application of computational chemistry and molecular modeling in understanding the behavior of this compound .

Sequential Biphasic Batch Resolution

An innovative methodology for the “sequential biphasic batch resolution” of FCCAs with immobilized cells has been designed . In this method, only the aqueous phase needs to be replaced to sequentially change the immobilized cells of EstS or EstR and recover optically pure FCCAs in turn .

Industrial Production

The sequential biphasic batch resolution method has been used to produce 229.3 mM (S)-FCCAs with 96.9% ee, and 224.1 mM ®-FCCAs with 99.1% ee in 40 h, affording a 93.5% total mole yield . This represents a significant advancement in the industrial production of this compound .

Safety and Hazards

The safety information for 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

Wirkmechanismus

Mode of Action

It is known that coumarin derivatives, which this compound is a part of, often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Coumarin derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

It is known that coumarin derivatives generally have high gi absorption

Result of Action

Coumarin derivatives are known to have a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-fluoro-2-oxo-2H-chromene-3-carboxylic acid. For instance, the compound is a solid at ambient temperature . It is also known to cause skin and eye irritation, and may cause respiratory irritation . Therefore, care should be taken when handling this compound.

Eigenschaften

IUPAC Name |

6-fluoro-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKANRIZTFUIWLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(C(=O)O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-2-oxo-2H-chromene-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2846677.png)

![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2846682.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2846683.png)

![Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride](/img/structure/B2846685.png)

![Cyclopentyl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2846687.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846688.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2846690.png)